molecular formula C6H9NO2 B055983 5-Methylpiperidine-2,4-dione CAS No. 118263-96-0

5-Methylpiperidine-2,4-dione

Cat. No. B055983
CAS RN: 118263-96-0
M. Wt: 127.14 g/mol
InChI Key: MZUKNEQMBPDXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Methylpiperidine-2,4-dione derivatives often involves condensation reactions, starting from various precursors. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 5-Methylpiperidine-2,4-dione and its derivatives is often elucidated using spectral data and computational methods. For instance, density functional theory (DFT) calculations can predict equilibrium geometries, electronic structures, and optical properties, providing deep insight into their chemical behavior.


Chemical Reactions Analysis

Piperidine derivatives engage in various chemical reactions, such as intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of 5-Methylpiperidine-2,4-dione derivatives, are influenced by their molecular structure . The chemical properties of 5-Methylpiperidine-2,4-dione derivatives, such as reactivity, stability, and interaction with various reagents, are central to their utility in synthetic chemistry.

Scientific Research Applications

Role in Drug Design and Pharmaceutical Industry

Piperidines, including 5-Methyl-2,4-piperidinedione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Molecules

5-Methyl-2,4-piperidinedione is a heterocyclic compound that is synthesized from diazomethane . It can be transformed into many biologically active molecules by chemical reactions .

Synthesis of Ethers, Alcohols, Lactams, and Halides

5-Methyl-2,4-piperidinedione has been used in the synthesis of ethers, alcohols, lactams, and halides . These compounds have a wide range of applications in various fields of chemistry and biology.

Role in Multicomponent Reactions

Piperidines, including 5-Methyl-2,4-piperidinedione, are involved in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Role in Cyclization and Annulation Reactions

Piperidines, including 5-Methyl-2,4-piperidinedione, are involved in cyclization and annulation reactions . These reactions are crucial in the synthesis of cyclic compounds, which have numerous applications in medicinal chemistry .

Role in Amination Reactions

Piperidines, including 5-Methyl-2,4-piperidinedione, are involved in amination reactions . These reactions are used to introduce an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals .

Safety and Hazards

5-Methylpiperidine-2,4-dione is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

5-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKNEQMBPDXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601115
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpiperidine-2,4-dione

CAS RN

118263-96-0
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpiperidine-2,4-dione
Reactant of Route 2
5-Methylpiperidine-2,4-dione
Reactant of Route 3
5-Methylpiperidine-2,4-dione
Reactant of Route 4
5-Methylpiperidine-2,4-dione
Reactant of Route 5
5-Methylpiperidine-2,4-dione
Reactant of Route 6
5-Methylpiperidine-2,4-dione

Q & A

Q1: What is spontaneous resolution, and how does it apply to methyprylon?

A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]

Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?

A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:

  • Space group: The crystals belong to the orthorhombic space group P212121. [, ]
  • Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []
  • Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.
  • Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.

Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?

A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.